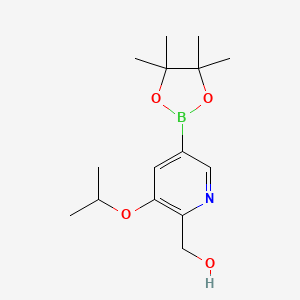
(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a complex organic compound that features a pyridine ring substituted with an isopropoxy group, a boronate ester, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an isopropyl alcohol reacts with a suitable leaving group on the pyridine ring.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Methanol Group Addition: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde and a reducing agent are used to add the methanol group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyridine derivatives, boronic acids.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The boronate ester moiety makes this compound useful as a ligand in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.
Medicine
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug discovery.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol largely depends on its application. In catalysis, the boronate ester acts as a ligand, coordinating with metal centers to facilitate various reactions. In bioconjugation, the boronate ester forms reversible covalent bonds with diols, allowing for the attachment of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Uniqueness
The unique combination of functional groups in (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol provides it with distinct reactivity and versatility in various applications. The presence of the boronate ester allows for unique interactions in catalysis and bioconjugation, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H24BNO4 |
|---|---|
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
[3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)19-13-7-11(8-17-12(13)9-18)16-20-14(3,4)15(5,6)21-16/h7-8,10,18H,9H2,1-6H3 |
Clé InChI |
XBYAQEKZQMGIFO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



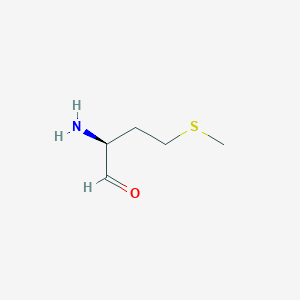

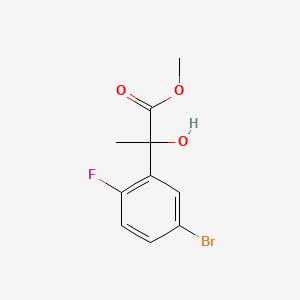
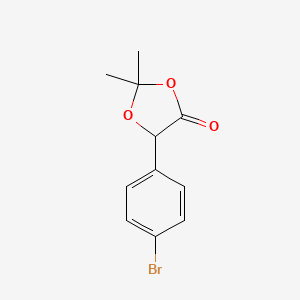
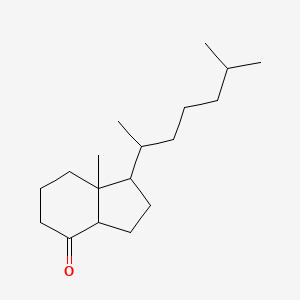
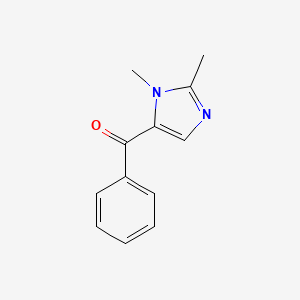
![1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone](/img/structure/B8329844.png)
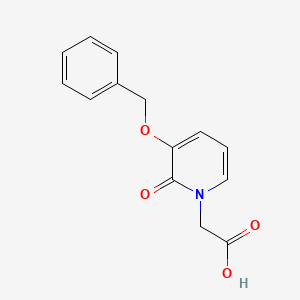
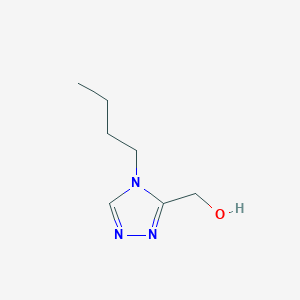
![5-Amino-2-[4-(2-hydroxyethyl)piperazin-1-yl]benzonitrile](/img/structure/B8329863.png)
![Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B8329878.png)
![2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B8329880.png)
![tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate](/img/structure/B8329886.png)
